molecular formula C17H24ClN B14712558 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine CAS No. 22905-02-8

1-[1-(4-Chlorophenyl)cyclohexyl]piperidine

Cat. No.: B14712558
CAS No.: 22905-02-8
M. Wt: 277.8 g/mol
InChI Key: GEAGGQGHNGZQCC-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines It is characterized by a cyclohexyl ring substituted with a 4-chlorophenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The process involves:

    Formation of Grignard Reagent: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.

    Nucleophilic Substitution: The Grignard reagent reacts with 4-chlorobenzyl chloride to form 1-(4-chlorophenyl)cyclohexane.

    Addition of Piperidine: The final step involves the addition of piperidine to the intermediate product to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[1-(4-Chlorophenyl)cyclohexyl]piperidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is part of the arylcyclohexylamine family, which includes compounds like phencyclidine (PCP) and ketamine. Compared to these compounds, this compound exhibits unique properties:

    Phencyclidine (PCP): Similar in structure but with different substituents, leading to variations in pharmacological effects.

    Ketamine: Another NMDA receptor antagonist with a different substitution pattern, resulting in distinct therapeutic applications.

Comparison with Similar Compounds

  • Phencyclidine (PCP)
  • Ketamine
  • 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine
  • 1-[1-(4-Methylphenyl)cyclohexyl]piperidine

Properties

CAS No.

22905-02-8

Molecular Formula

C17H24ClN

Molecular Weight

277.8 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)cyclohexyl]piperidine

InChI

InChI=1S/C17H24ClN/c18-16-9-7-15(8-10-16)17(11-3-1-4-12-17)19-13-5-2-6-14-19/h7-10H,1-6,11-14H2

InChI Key

GEAGGQGHNGZQCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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